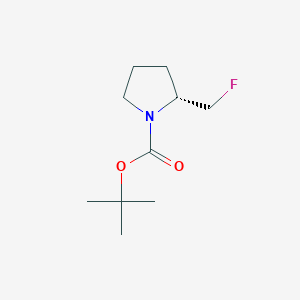

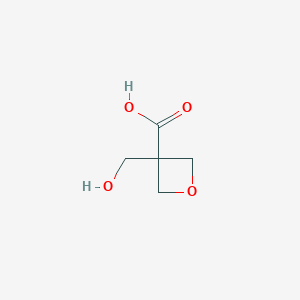

![molecular formula C10H17Cl2N3 B1445756 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1823495-83-5](/img/structure/B1445756.png)

3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride

Descripción general

Descripción

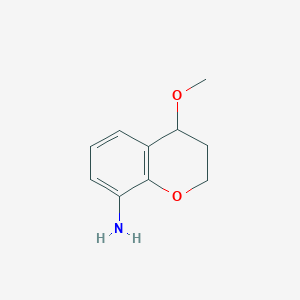

“3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride” is a chemical compound with the molecular formula C10H17Cl2N3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring attached to an azabicyclo[3.2.1]octane structure . The molecular weight is 250.17 g/mol .Physical And Chemical Properties Analysis

This compound is a solid and is highly soluble in water and other polar solvents . The boiling point and other specific physical and chemical properties are not available .Aplicaciones Científicas De Investigación

1. Antimicrobial and Anticancer Activities

A study by Kayarmar et al. synthesized a series of novel analogues based on the imidazoquinoline structural framework, similar to the core structure of 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride. These compounds displayed significant antimicrobial activity against various bacterial strains and potential anticancer activity against HeLa cells. This suggests that the core structure could be a promising scaffold for developing antibacterial and anticancer agents (Kayarmar et al., 2014).

2. Antiprotozoal Activity

Weis et al. synthesized derivatives from antiprotozoal bicyclo[2.2.2]octan-2-ones, which share structural similarities with this compound. These compounds demonstrated potent in vitro activities against Trypanosoma b. rhodesiense and Plasmodium falciparum K1, showcasing the potential of this structural framework in developing antiprotozoal drugs (Weis et al., 2008).

3. Glycosidase Inhibition

Moutel et al. synthesized a trihydroxylated azepane from d-arabinose, which included an intermediate structure, 3,4-dihydroxy-8-oxa-1-azabicyclo[3.2.1]octane. This compound was evaluated as a glycosidase inhibitor, suggesting that derivatives of this compound could potentially be explored for glycosidase inhibition applications (Moutel et al., 2005).

4. Asymmetric Synthesis

A study by Suga et al. demonstrated the asymmetric 1,3-dipolar cycloadditions of diazo imine-derived cyclic azomethine ylides, yielding optically active 8-oxabicyclo[3.2.1]octanes. This highlights the potential of using the core structure of this compound in asymmetric synthesis to obtain optically active compounds (Suga et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride is the Candida species . This compound has shown potent anti-Candida activity, making it a potential candidate for the treatment of Candida infections .

Mode of Action

The exact mode of action of 3-(1H-imidazol-1-yl)-8-azabicyclo[32It is known that imidazole derivatives can interact with various biological targets and exhibit a broad range of biological activities . They can act as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic agents .

Biochemical Pathways

The specific biochemical pathways affected by 3-(1H-imidazol-1-yl)-8-azabicyclo[32It is known that imidazole derivatives can interfere with various biochemical processes in microorganisms, leading to their death .

Result of Action

The result of the action of this compound is the inhibition of the growth of Candida species . This compound has shown potent anti-Candida activity, with a minimum inhibitory concentration (MIC) value of 0.0054 µmol/mL, which is more potent than both fluconazole and miconazole .

Análisis Bioquímico

Biochemical Properties

3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes suggests that this compound may act as an inhibitor or modulator of these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The imidazole ring in its structure allows it to form hydrogen bonds and coordinate with metal ions in enzyme active sites, leading to enzyme inhibition or activation. This compound has been shown to inhibit certain enzymes by binding to their active sites and preventing substrate access, thereby modulating the enzyme’s activity and altering the biochemical pathways it controls .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate enzyme activity without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage control in its application .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those regulated by cytochrome P450 enzymes. This compound can affect the metabolic flux of various substrates by inhibiting or modulating the activity of these enzymes. Additionally, it interacts with cofactors such as NADPH, which are essential for the enzymatic reactions mediated by cytochrome P450 enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for various biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with enzymes and other biomolecules involved in gene expression and metabolic regulation. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .

Propiedades

IUPAC Name |

3-imidazol-1-yl-8-azabicyclo[3.2.1]octane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-2-9-6-10(5-8(1)12-9)13-4-3-11-7-13;;/h3-4,7-10,12H,1-2,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUGMTMXMGCZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)N3C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

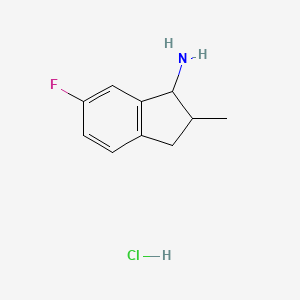

![Spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1445673.png)

![7-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1445674.png)